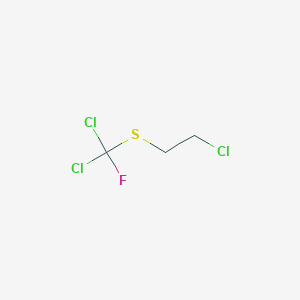

1-Chloro-2-(dichlorofluoromethylthio)ethane

Vue d'ensemble

Description

1-Chloro-2-(dichlorofluoromethylthio)ethane, commonly known as DDT, is an organic compound with a unique chemistry and wide range of applications in scientific research. DDT has been used as an insecticide since the 1940s, and its use has been controversial due to its persistence in the environment and its potential for bioaccumulation. Despite this, DDT remains a useful tool for scientists due to its unique properties and wide range of applications.

Applications De Recherche Scientifique

DDT has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a solvent for organic reactions, as an insecticide, and as a precursor for other compounds. DDT can also be used in the synthesis of polymers, pharmaceuticals, and other compounds. Additionally, DDT can be used to study the effects of environmental pollutants on living organisms.

Mécanisme D'action

The mechanism of action of DDT is complex and not fully understood. It is believed that DDT acts by disrupting the normal functioning of the nervous system of insects. DDT binds to the nerve cells and blocks the transmission of nerve signals, resulting in paralysis and death. Additionally, DDT can interfere with the metabolism of insects, resulting in the accumulation of toxic metabolites and death.

Biochemical and Physiological Effects

The biochemical and physiological effects of DDT vary depending on the organism and the concentration of DDT. In humans, DDT can cause skin irritation, eye irritation, and respiratory problems. At high concentrations, DDT can cause liver damage, neurological effects, and cancer. In insects, DDT can cause paralysis and death.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DDT in laboratory experiments is its stability and low cost. DDT is relatively stable, making it easy to store and handle. Additionally, DDT is relatively inexpensive compared to other compounds, making it a cost-effective choice for laboratory experiments. However, DDT can be toxic to humans and other organisms, and should be handled with care.

Orientations Futures

In the future, DDT could be used in the development of new insecticides and pesticides. Additionally, DDT could be used in the development of new polymers, pharmaceuticals, and other compounds. Finally, DDT could be used to study the effects of environmental pollutants on living organisms.

Méthodes De Synthèse

The synthesis of DDT involves a two-step process. First, 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) is reacted with sulfur dioxide in the presence of a catalyst to produce 1-chloro-2-(dichlorofluoromethylthio)ethane. This reaction is carried out at temperatures between 50 and 80°C, with a catalyst such as zinc chloride or aluminum chloride. In the second step, the DDT is reacted with chlorine in the presence of a catalyst to produce the final product. This reaction is carried out at temperatures between 80 and 100°C, with a catalyst such as zinc chloride or aluminum chloride.

Propriétés

IUPAC Name |

1-chloro-2-[dichloro(fluoro)methyl]sulfanylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3FS/c4-1-2-8-3(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRZBSQVXNUZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)SC(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250341 | |

| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(dichlorofluoromethylthio)ethane | |

CAS RN |

461-33-6 | |

| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

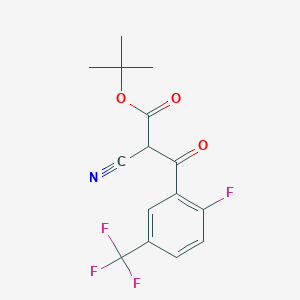

![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)

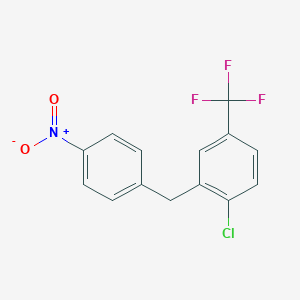

![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)

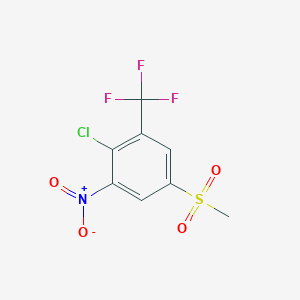

![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)

![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)